3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide
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Overview
Description
3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanamide, featuring a chloro group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide
- 3-Chloro-N-(3-methoxyphenyl)propanamide
Uniqueness
3-Chloro-N-(3-methoxy-5-methylphenyl)propanamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to its similar compounds.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-chloro-N-(3-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C11H14ClNO2/c1-8-5-9(7-10(6-8)15-2)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
USAQGGNIORQUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)NC(=O)CCCl |
Origin of Product |
United States |
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